2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromophenyl group and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the use of hydrazino derivatives and orthoesters or carbon disulfide in pyridine, followed by S-alkylation .
Chemical Reactions Analysis
2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for further investigation in cancer research.
Material Science: The compound’s unique structure allows for its use in developing multi-target ligands, receptor probes, and diagnostic systems.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, thereby inhibiting its function .
Comparison with Similar Compounds
Similar compounds to 2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and cytotoxic effects.
Selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is synthesized through similar synthetic routes.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Studied for its anti-cancer properties and molecular docking studies.
Properties
Molecular Formula |
C19H20BrN5 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-10-butyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H20BrN5/c1-4-5-10-24-13(3)12(2)16-18(24)21-11-25-19(16)22-17(23-25)14-8-6-7-9-15(14)20/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
YNZOSBWQAQWPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CC=C4Br)C)C |
Origin of Product |
United States |
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